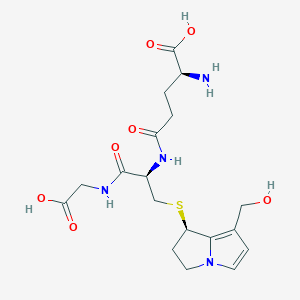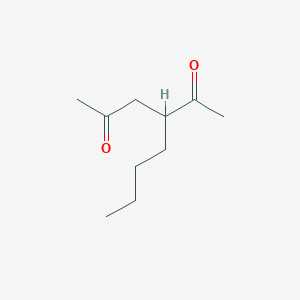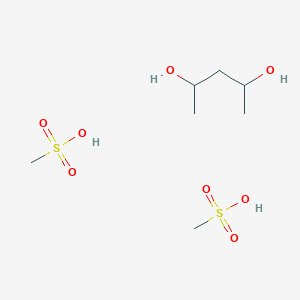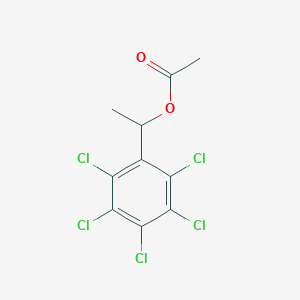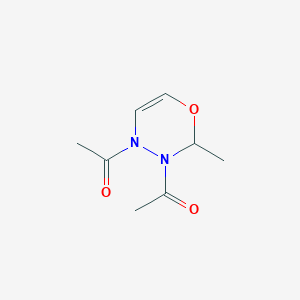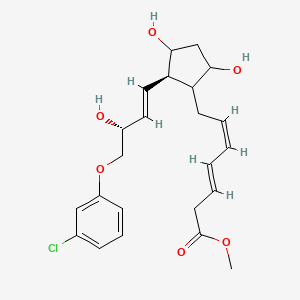
16-(3-Chlorophenoxy)-17,18,19,20-tetranor-3,4-trans-didehydro-pgf2-alpha methyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
16-(3-Chlorophenoxy)-17,18,19,20-tetranor-3,4-trans-didehydro-pgf2-alpha methyl ester is a synthetic compound with a complex structure It is characterized by the presence of a chlorophenoxy group and a tetranor structure, which makes it unique in its class
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 16-(3-Chlorophenoxy)-17,18,19,20-tetranor-3,4-trans-didehydro-pgf2-alpha methyl ester involves multiple steps. The process typically starts with the preparation of the chlorophenoxy precursor, followed by the introduction of the tetranor structure. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions. This includes the use of continuous flow reactors to maintain consistent reaction parameters and improve efficiency. The choice of solvents and catalysts is crucial to minimize costs and environmental impact.
化学反应分析
Types of Reactions
16-(3-Chlorophenoxy)-17,18,19,20-tetranor-3,4-trans-didehydro-pgf2-alpha methyl ester can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or alkanes.
科学研究应用
16-(3-Chlorophenoxy)-17,18,19,20-tetranor-3,4-trans-didehydro-pgf2-alpha methyl ester has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis to study reaction mechanisms and develop new synthetic pathways.
Biology: Investigated for its potential effects on cellular processes and signaling pathways.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.
Industry: Utilized in the development of new materials and chemical products.
作用机制
The mechanism of action of 16-(3-Chlorophenoxy)-17,18,19,20-tetranor-3,4-trans-didehydro-pgf2-alpha methyl ester involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular signaling pathways. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular function and behavior.
相似化合物的比较
Similar Compounds
16-(3-Chlorophenoxy)-17,18,19,20-tetranor-3,4-trans-didehydro-pgf2-alpha: Similar structure but lacks the methyl ester group.
16-(3-Chlorophenoxy)-17,18,19,20-tetranor-3,4-trans-didehydro-pgf2-beta: Similar structure but with a different stereochemistry.
Uniqueness
16-(3-Chlorophenoxy)-17,18,19,20-tetranor-3,4-trans-didehydro-pgf2-alpha methyl ester is unique due to its specific structural features, including the chlorophenoxy group and the methyl ester
属性
CAS 编号 |
64812-64-2 |
|---|---|
分子式 |
C23H29ClO6 |
分子量 |
436.9 g/mol |
IUPAC 名称 |
methyl (3E,5Z)-7-[(2R)-2-[(E,3R)-4-(3-chlorophenoxy)-3-hydroxybut-1-enyl]-3,5-dihydroxycyclopentyl]hepta-3,5-dienoate |
InChI |
InChI=1S/C23H29ClO6/c1-29-23(28)10-5-3-2-4-9-19-20(22(27)14-21(19)26)12-11-17(25)15-30-18-8-6-7-16(24)13-18/h2-8,11-13,17,19-22,25-27H,9-10,14-15H2,1H3/b4-2-,5-3+,12-11+/t17-,19?,20-,21?,22?/m1/s1 |
InChI 键 |
FDLAWQMKYQSKSJ-LMZQKTJDSA-N |
手性 SMILES |
COC(=O)C/C=C/C=C\CC1[C@H](C(CC1O)O)/C=C/[C@H](COC2=CC(=CC=C2)Cl)O |
规范 SMILES |
COC(=O)CC=CC=CCC1C(CC(C1C=CC(COC2=CC(=CC=C2)Cl)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



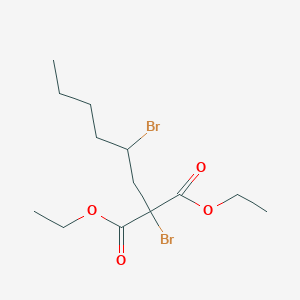
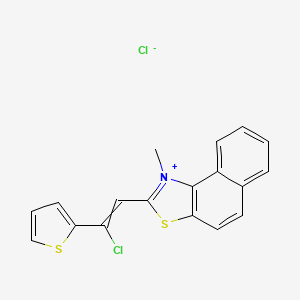

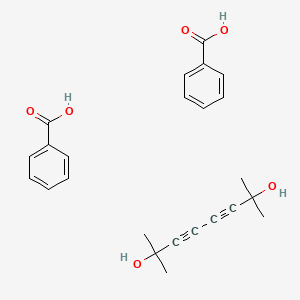
![2-Iodo-7,8,9,10-tetrahydroazepino[2,1-b]quinazoline-12(6H)-thione](/img/structure/B14495749.png)
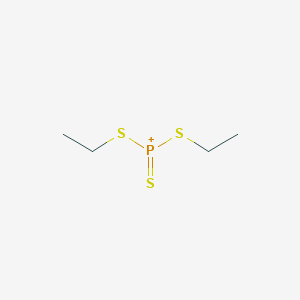
![2-[(3-Chloro-4-ethoxyphenyl)methylsulfanyl]ethanamine;hydrochloride](/img/structure/B14495752.png)
